Methyl 3,6-dimethylpicolinate
Overview
Description
Methyl 3,6-dimethylpicolinate is a chemical compound that has been widely used in scientific research. It is a derivative of picolinic acid, which is a natural organic acid found in many plants and animals. Methyl 3,6-dimethylpicolinate is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This chemical compound has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism Of Action
The mechanism of action of methyl 3,6-dimethylpicolinate is not fully understood. However, it is believed to act as a ligand that binds to specific receptors in the body. This binding can lead to various biochemical and physiological effects.
Biochemical And Physiological Effects
Methyl 3,6-dimethylpicolinate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in immune cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In plants, it has been shown to promote root growth and increase plant biomass.
Advantages And Limitations For Lab Experiments
Methyl 3,6-dimethylpicolinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, one limitation of using this compound is that it can be toxic to cells at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for research on methyl 3,6-dimethylpicolinate. One direction is to further investigate its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. Another direction is to study its potential use as a growth regulator for crops and its effects on plant physiology. In materials science, future research could focus on the synthesis of new MOFs using methyl 3,6-dimethylpicolinate as a precursor. Overall, the potential applications of methyl 3,6-dimethylpicolinate in various fields make it an interesting compound for further research.
Scientific Research Applications
Methyl 3,6-dimethylpicolinate has been extensively used in scientific research. It has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease. In agriculture, it has been studied for its potential use as a growth regulator for plants. In materials science, it has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks (MOFs).
properties
IUPAC Name |
methyl 3,6-dimethylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-5-7(2)10-8(6)9(11)12-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTXVOHVISPNRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440985 | |
Record name | Methyl 3,6-dimethylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6-dimethylpicolinate | |
CAS RN |
215436-32-1 | |
Record name | Methyl 3,6-dimethylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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